molecular formula C17H24N2O2 B7507594 N-methyl-1-(4-propan-2-ylbenzoyl)piperidine-4-carboxamide

N-methyl-1-(4-propan-2-ylbenzoyl)piperidine-4-carboxamide

Cat. No. B7507594
M. Wt: 288.4 g/mol
InChI Key: WSOOCCPRNMSMBL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-methyl-1-(4-propan-2-ylbenzoyl)piperidine-4-carboxamide, also known as MPDC, is a synthetic compound that has gained attention in the scientific community due to its potential applications in research.

Mechanism of Action

The exact mechanism of action of N-methyl-1-(4-propan-2-ylbenzoyl)piperidine-4-carboxamide is not fully understood, but it is believed to modulate the activity of the sigma-1 receptor by binding to it and altering its conformation. This, in turn, may affect various cellular processes and signaling pathways.
Biochemical and Physiological Effects
N-methyl-1-(4-propan-2-ylbenzoyl)piperidine-4-carboxamide has been shown to have various biochemical and physiological effects, including modulating calcium signaling, regulating ion channels, and promoting cell survival. It has also been shown to have anti-inflammatory and analgesic effects in animal models.

Advantages and Limitations for Lab Experiments

One advantage of using N-methyl-1-(4-propan-2-ylbenzoyl)piperidine-4-carboxamide in lab experiments is its specificity for the sigma-1 receptor, which allows for targeted modulation of this protein. However, one limitation is that N-methyl-1-(4-propan-2-ylbenzoyl)piperidine-4-carboxamide may have off-target effects on other proteins and signaling pathways, which may complicate data interpretation.

Future Directions

There are several future directions for research on N-methyl-1-(4-propan-2-ylbenzoyl)piperidine-4-carboxamide. One area of interest is its potential as a therapeutic agent for various diseases and conditions, including Alzheimer's disease, depression, and cancer. Another area of interest is its potential as a tool for studying the sigma-1 receptor and its role in various cellular processes. Additionally, further research is needed to fully understand the mechanism of action of N-methyl-1-(4-propan-2-ylbenzoyl)piperidine-4-carboxamide and its potential off-target effects.

Synthesis Methods

N-methyl-1-(4-propan-2-ylbenzoyl)piperidine-4-carboxamide can be synthesized using a multi-step process that involves the reaction of various chemical compounds. The first step involves the reaction of 4-propan-2-ylbenzoyl chloride with N-methylpiperidine to form 1-(4-propan-2-ylbenzoyl)piperidine. This intermediate is then reacted with ethyl chloroformate to form N-methyl-1-(4-propan-2-ylbenzoyl)piperidine-4-carboxylate. Finally, the carboxylate is converted to the amide by reacting it with ammonia or an amine.

Scientific Research Applications

N-methyl-1-(4-propan-2-ylbenzoyl)piperidine-4-carboxamide has been used in various scientific research studies due to its potential as a modulator of the sigma-1 receptor. The sigma-1 receptor is a protein that is involved in various cellular processes, including ion channel regulation, calcium signaling, and cell survival. N-methyl-1-(4-propan-2-ylbenzoyl)piperidine-4-carboxamide has been shown to bind to the sigma-1 receptor and regulate its activity, which may have implications for various diseases and conditions, including Alzheimer's disease, depression, and cancer.

properties

IUPAC Name

N-methyl-1-(4-propan-2-ylbenzoyl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O2/c1-12(2)13-4-6-15(7-5-13)17(21)19-10-8-14(9-11-19)16(20)18-3/h4-7,12,14H,8-11H2,1-3H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSOOCCPRNMSMBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)C(=O)N2CCC(CC2)C(=O)NC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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